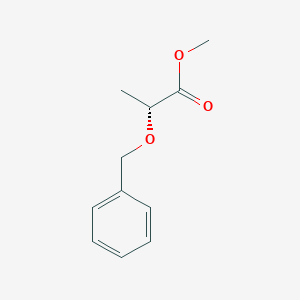

(R)-methyl 2-(benzyloxy)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWVGDHZQNXOP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Methodologies for the Stereoselective Synthesis of R Methyl 2 Benzyloxy Propanoate

Asymmetric Catalysis Routes to (R)-methyl 2-(benzyloxy)propanoate

Asymmetric catalysis offers an efficient way to generate enantiomerically enriched products from prochiral or racemic starting materials. These routes involve the use of chiral catalysts to direct the formation of the desired stereoisomer.

Enantioselective Esterification Approaches

Enantioselective esterification is a powerful technique for the synthesis of chiral esters. This can be achieved through the kinetic resolution of a racemic alcohol or, in this context, more commonly, the kinetic resolution of a racemic 2-hydroxypropanoate ester. In a typical kinetic resolution, a chiral acylating agent or a chiral catalyst selectively esterifies one enantiomer of the racemic starting material faster than the other, allowing for the separation of the unreacted enantiomer and the esterified product.

Alternatively, the asymmetric esterification of a prochiral precursor could be envisioned, although this is less common for this specific target. The development of catalysts that can effectively differentiate between the enantiotopic groups of a suitable precursor is a significant challenge in synthetic chemistry.

Chiral Ligand Design for Catalyst Systems in this compound Synthesis

The success of many asymmetric catalytic reactions hinges on the design of the chiral ligand coordinated to a metal center. For the synthesis of chiral esters, ligands based on scaffolds like BINOL, Salen, and BOX have been employed successfully in various transformations. The ligand creates a chiral environment around the metal's active site, which is responsible for the stereochemical outcome of the reaction.

For a reaction such as the dynamic kinetic resolution of methyl 2-hydroxypropanoate, a combination of a chiral hydrogenation catalyst (often using a Ru-BINAP derivative) and an esterification catalyst might be employed. The design of these ligands is crucial for achieving high enantioselectivity (ee) and yield.

Below is a table representing common classes of chiral ligands and the types of reactions they are often used for, which could be adapted for the synthesis of this compound.

| Ligand Class | Common Metal Center | Typical Application in Asymmetric Synthesis | Potential Relevance to this compound |

| BINAP | Ruthenium (Ru), Rhodium (Rh) | Asymmetric Hydrogenation | Catalytic resolution of racemic methyl 2-hydroxypropanoate. |

| Salen | Cobalt (Co), Chromium (Cr) | Hydrolytic Kinetic Resolution of Epoxides | Not directly applicable, but demonstrates principle of kinetic resolution. |

| BOX/PyBOX | Copper (Cu), Lewis Acids | Asymmetric Alkylation, Diels-Alder | Could be used in reactions to set the stereocenter prior to benzylation. |

| Chiral Phosphoric Acids | N/A (Brønsted Acid) | Asymmetric Transfer Hydrogenation, Pictet-Spengler | Could catalyze enantioselective additions to a pyruvate-derived precursor. |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods combine the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity, making them ideal for chiral synthesis. researchgate.net

Lipase-Mediated Transesterification

Lipases are widely used enzymes in organic synthesis due to their stability in organic solvents and broad substrate specificity. nih.govnih.gov They are particularly effective for the kinetic resolution of racemic alcohols and esters via transesterification. nih.gov In the context of this compound synthesis, a lipase (B570770) could be used to selectively acylate (R)-methyl 2-hydroxypropanoate from a racemic mixture, leaving the (S)-enantiomer unreacted. The subsequent benzylation of the resolved (R)-methyl 2-hydroxypropanoate would yield the target compound.

The choice of lipase, solvent, and acyl donor is critical for achieving high efficiency and selectivity in these resolutions. researchgate.net

| Lipase Source | Acyl Donor | Solvent | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Hexane | High conversion and enantioselectivity for a wide range of alcohols. |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Diisopropyl ether | Often shows complementary selectivity to CALB. |

| Rhizomucor miehei Lipase (RML) | Acetic anhydride | Toluene | Effective for various esterification and transesterification reactions. |

Biocatalytic Resolution Techniques

Biocatalytic resolution is a broader category that includes the use of various enzymes or whole-cell systems to separate enantiomers. researchgate.netnih.gov Besides lipases, other hydrolases like esterases or proteases can be employed for the kinetic resolution of racemic esters. In this approach, racemic methyl 2-(benzyloxy)propanoate could be subjected to enantioselective hydrolysis, where an enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the desired (R)-ester untouched. This method allows for the separation of the unreacted (R)-ester from the (S)-acid. The effectiveness of this process depends on the enzyme's ability to discriminate between the two enantiomers. researchgate.net

Chiral Pool Approaches Utilizing Natural Precursors for this compound

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.gov Chiral pool synthesis is a highly practical and common strategy for preparing complex chiral molecules. researchgate.net

For this compound, the most logical and direct precursor from the chiral pool is (R)-lactic acid or its corresponding ester, methyl (R)-lactate. (R)-Lactic acid is readily available through fermentation processes. The synthesis involves the protection of the hydroxyl group of methyl (R)-lactate as a benzyl (B1604629) ether.

A common method for this benzylation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) followed by reaction with benzyl bromide or benzyl chloride.

A representative synthetic sequence starting from a chiral pool precursor is detailed in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1 | (R)-Lactic Acid | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄, cat.), Reflux | Methyl (R)-lactate | >90% |

| 2 | Methyl (R)-lactate | 1. Sodium Hydride (NaH) in THF; 2. Benzyl Bromide (BnBr) | This compound | 75-85% |

This two-step process provides a straightforward and efficient route to the target molecule, leveraging the readily available chirality of lactic acid.

Derivatization of Chiral Alpha-Hydroxy Acids

A primary strategy for synthesizing enantiomerically pure this compound is the derivatization of a chiral alpha-hydroxy acid, most commonly L-(+)-lactic acid ((S)-lactic acid) or its corresponding ester, methyl (S)-lactate. This approach leverages the "chiral pool," using a naturally occurring, inexpensive enantiopure starting material to build the target molecule. The synthesis involves two key steps: esterification of the carboxylic acid (if starting with lactic acid) and etherification of the hydroxyl group.

The etherification of the C2 hydroxyl group is typically achieved via a Williamson ether synthesis or related methods. Standard conditions involve the reaction of an alkali metal alkoxide of the methyl lactate (B86563) with a benzyl halide. However, to avoid strongly basic conditions that could compromise sensitive substrates, alternative benzylation reagents have been developed. One such reagent is 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, which provides benzyl ethers under mild, neutral conditions upon warming in the presence of an alcohol. orgsyn.org This method is effective for the protection of sensitive alcohol substrates. orgsyn.org

Another approach involves the derivatization of the hydroxyl group to facilitate nucleophilic substitution. For instance, chiral α-hydroxy acids can be derivatized using agents like N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) or phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME). nih.govnih.gov While often used for analytical purposes to determine enantiomeric purity, these derivatization principles can be applied synthetically. nih.govnih.gov The hydroxyl group is converted into a better leaving group, allowing for subsequent reaction to form the desired ether.

Stereochemical Retention and Inversion Strategies

The synthesis of this compound from a chiral precursor like methyl lactate requires careful consideration of the reaction mechanism at the stereocenter. Depending on the chosen synthetic route, the configuration can either be retained or inverted.

Stereochemical Inversion: A common and powerful strategy involves a nucleophilic substitution (SN2) reaction, which proceeds with a complete inversion of stereochemistry. To synthesize the (R)-target from the readily available (S)-methyl lactate, the hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with a benzyl oxide nucleophile would displace the leaving group and invert the stereocenter from (S) to (R).

A well-documented parallel is the synthesis of benzyl (R)-2-(acetylthio)propanoate from benzyl (S)-lactate. mdpi.comdoaj.org In this process, the hydroxyl group of benzyl (S)-lactate is converted to benzyl (S)-methanesulfonate. mdpi.com This key intermediate then undergoes a clean SN2 displacement reaction with potassium thioacetate (AcSK), resulting in the formation of benzyl (R)-2-(acetylthio)propanoate with high enantiomeric excess (94% ee). mdpi.comdoaj.org This demonstrates the efficacy of using an SN2 reaction to invert the stereochemistry from a lactate precursor. The use of tris[2-(2-methoxyethoxy)]ethylamine (TDA-1) as an additive can improve yield and stereochemical purity in such displacement reactions. mdpi.comdoaj.org

Stereochemical Retention: Strategies involving retention of configuration are also possible, though they may require different mechanistic pathways. Such a route would necessitate starting with (R)-lactic acid or its ester. The benzylation of the hydroxyl group would need to proceed through a mechanism that does not involve breaking the C-O bond at the stereocenter. For example, forming the alkoxide of methyl (R)-lactate and reacting it with benzyl bromide via a standard Williamson ether synthesis would proceed with retention of the (R)-configuration.

| Starting Material | Key Reagent/Reaction | Stereochemical Outcome | Product | Reported Yield | Reported ee |

| Benzyl (S)-lactate | 1. MsCl, Et3N; 2. AcSK, TDA-1 | Inversion (SN2) | Benzyl (R)-2-(acetylthio)propanoate | 76% (2 steps) | 94% |

| Methyl (R)-(-)-3-hydroxy-2-methyl propionate (B1217596) | 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | Retention | Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | 76-82% | N/A |

This table presents data for analogous reactions demonstrating the principles of stereochemical inversion and retention.

Asymmetric Induction in the Formation of this compound

Asymmetric induction methods create the desired stereocenter from a prochiral substrate, offering an alternative to the chiral pool approach. These techniques utilize a chiral influence—either from an auxiliary, a catalyst, or the substrate itself—to direct the formation of one enantiomer over the other.

In auxiliary-mediated synthesis, a prochiral molecule is covalently bonded to a chiral auxiliary. The auxiliary then sterically directs a subsequent reaction to occur on one face of the molecule, creating a new stereocenter with a preferred configuration. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Research into C-H functionalization has shown that lactate esters can themselves act as chiral auxiliaries. In one study, rhodium-catalyzed C-H insertion reactions of benzyl silyl (B83357) ethers were performed using aryldiazoacetates containing an (S)-lactate chiral auxiliary. organic-chemistry.org This setup resulted in the formation of the product with moderate diastereoselectivity (79-88% de) and enantioselectivity (68-85% ee). organic-chemistry.org While this specific reaction does not produce the target molecule directly, it establishes the principle that a lactate moiety can effectively induce asymmetry in the formation of new bonds, a strategy that could be adapted for the synthesis of this compound. The choice of catalyst is crucial, with catalysts like Hashimoto's Rh2((S)-PTTL)4 providing superior results in related systems, achieving high diastereoselectivity (91-95% de) and enantioselectivity (95-98% ee). organic-chemistry.org

Substrate-controlled synthesis relies on one or more existing stereocenters within a molecule to direct the formation of a new stereocenter. This is particularly relevant in the synthesis of complex molecules with multiple chiral centers. For the synthesis of a relatively simple molecule like this compound, this approach is less common unless it is being synthesized as part of a larger, more complex chiral structure.

An example of this principle can be seen in the synthesis of benzomorphan derivatives, where an Aza-Prins reaction starting with (R)-(benzyloxy)(phenyl)acetaldehyde was used to set the stereochemistry of a new bicyclic system. csic.es The existing (R)-stereocenter in the starting aldehyde controlled the facial selectivity of the subsequent cyclization reaction, leading to the desired diastereoisomer as the major product. csic.es Similarly, in the synthesis of protected β-hydroxy amino acids, the reaction of a chiral serine-derived aldehyde with Grignard reagents proceeds with substrate control to yield the corresponding adducts. nih.gov This highlights how a pre-existing stereocenter can guide the stereochemical outcome of a reaction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comuniroma1.it This includes minimizing waste, using safer solvents, improving energy efficiency, and employing renewable feedstocks. wjpmr.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which pose environmental and safety risks. uniroma1.itresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat) is an ideal green chemistry approach. uniroma1.it Such reactions can be facilitated by techniques like microwave irradiation or solid-liquid phase transfer catalysis (PTC). researchgate.netrsc.org For instance, the synthesis of fatty esters has been successfully achieved under solvent-free conditions using Aliquat 336 as a phase transfer catalyst or p-toluenesulfonic acid as a catalyst, with both conventional heating and microwave activation proving effective. rsc.org This methodology could potentially be adapted for the benzylation of methyl lactate. A solvent-free approach involving grinding benzil with sodium hydroxide in a mortar has been used for the benzilic acid rearrangement, demonstrating the feasibility of solid-state reactions for transformations involving esters and bases. wjpmr.com

| Green Chemistry Approach | Reaction Type | Potential Application to Target Synthesis | Advantages |

| Solvent-Free PTC | Esterification / Etherification | Benzylation of methyl lactate using a benzyl halide and a solid base with a phase transfer catalyst. | Reduced solvent waste, potentially faster reaction times (especially with microwave). rsc.org |

| Aqueous Media with Surfactants | Cycloaddition | Benzylation reaction in water using surfactants to create micelles that act as microreactors. | Eliminates organic solvents, enhances safety, simplifies workup. rsc.org |

Aqueous Reaction Media: Water is considered the most environmentally benign solvent. uniroma1.it While many organic reactions are hampered by the poor solubility of nonpolar reagents in water, the use of surfactants can overcome this limitation. An efficient, metal-free method for synthesizing polysubstituted pyrroles has been developed using a combination of surfactants (SDS and Triton X-100) in water. rsc.org The surfactants form micelles that encapsulate the organic reactants, creating a microenvironment where the reaction can proceed efficiently. This approach could be explored for the benzylation step in the synthesis of this compound, offering a greener alternative to traditional organic solvents.

Atom Economy and Waste Minimization in Synthetic Pathways

The stereoselective synthesis of this compound, like any chemical transformation, can be evaluated for its efficiency and environmental impact through the principles of green chemistry. Key metrics in this evaluation are atom economy and the Environmental Factor (E-factor), which provide a quantitative assessment of how efficiently atoms from the reactants are incorporated into the final product and the amount of waste generated, respectively. A higher atom economy and a lower E-factor are indicative of a more sustainable and environmentally benign synthetic process.

One documented method for the synthesis of this compound involves the reaction of methyl (R)-(-)-3-hydroxy-2-methylpropionate with 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate in the presence of magnesium oxide. This pathway, while effective in achieving the desired stereochemistry, presents an opportunity to analyze its green chemistry profile.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. It assumes a 100% theoretical yield and does not account for solvents, reagents used in excess, or purification agents.

For the synthesis of this compound from methyl (R)-(-)-3-hydroxy-2-methylpropionate and a benzylation agent, the ideal atom economy would involve only the addition of a benzyl group to the hydroxyl group of the starting material. However, most synthetic methods, including the one mentioned, involve the use of reagents that contribute to the formation of byproducts.

Table 1: Theoretical Atom Economy Calculation for a Representative Synthesis

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Total Mass of Reactants ( g/mol ) |

| Methyl (R)-(-)-3-hydroxy-2-methylpropionate | C5H10O3 | 118.13 | 1 | 118.13 |

| 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | C14H14F3NO4S | 349.33 | 1 | 349.33 |

| Total | 467.46 | |||

| Product | ||||

| This compound | C11H14O3 | 194.23 | ||

| Atom Economy | (194.23 / 467.46) * 100 | 41.55% |

Note: This calculation is based on the core reactants and does not include bases or other additives for simplicity in illustrating the concept.

An atom economy of 41.55% indicates that a significant portion of the atomic mass of the reactants is not incorporated into the final desired product, instead forming byproducts that contribute to the waste stream.

Waste Minimization and E-Factor

The Environmental Factor (E-factor) provides a more comprehensive measure of the waste generated in a chemical process. It is defined as the total mass of waste produced divided by the mass of the desired product. The E-factor takes into account unreacted starting materials, byproducts, solvents, and any other materials used in the reaction and subsequent work-up that are ultimately discarded.

Based on a detailed experimental procedure for the synthesis of this compound, a sample calculation for the E-factor can be performed. This procedure involves the use of solvents for the reaction and for purification through column chromatography, which significantly contribute to the total waste generated.

Table 2: E-Factor Calculation for the Synthesis of this compound

| Material | Mass (g) | Role | Waste (g) |

| Methyl (R)-(-)-3-hydroxy-2-methylpropionate | 2.81 | Reactant | 0 (assuming full conversion for this calculation) |

| 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | 16.7 | Reactant | 16.7 |

| Magnesium oxide | 1.94 | Reagent | 1.94 |

| α,α,α-Trifluorotoluene | 48 (volume in mL, density ~1.19 g/mL) = 57.12 | Solvent | 57.12 |

| Methylene chloride | 40 (volume in mL, density ~1.33 g/mL) = 53.2 | Solvent (wash) | 53.2 |

| Total Mass of Waste | 128.96 | ||

| Mass of Product (this compound) | 3.94 (average yield) | Product | |

| E-Factor | 128.96 / 3.94 | ~32.7 |

An E-factor of approximately 32.7 signifies that for every kilogram of this compound produced via this method, about 32.7 kilograms of waste are generated. The majority of this waste is attributed to the use of solvents in the reaction and purification steps. This highlights a critical area for improvement in the synthetic pathway.

Table 3: Contribution to Waste in the Synthesis of this compound

| Waste Component | Mass (g) | Percentage of Total Waste |

| Solvents (Trifluorotoluene, Methylene chloride) | 110.32 | 85.5% |

| Unincorporated Reactant and Reagent | 18.64 | 14.5% |

| Total | 128.96 | 100% |

The data clearly indicates that solvent usage is the primary contributor to the waste generated in this synthetic pathway. Therefore, focusing on alternative, greener solvents, solvent recycling, or developing solvent-free reaction conditions would be the most impactful strategies for waste minimization. Furthermore, improving the atom economy by designing synthetic routes that utilize more efficient benzylation agents with fewer leaving groups would also contribute to a more sustainable process.

Iii. Mechanistic Investigations of Reactions Involving R Methyl 2 Benzyloxy Propanoate

Stereochemical Course of Nucleophilic Additions to the Carbonyl Center

The stereochemical outcome of nucleophilic additions to the carbonyl group of α-chiral carbonyl compounds is a cornerstone of asymmetric synthesis. For esters like (R)-methyl 2-(benzyloxy)propanoate, the diastereoselectivity of such additions is primarily governed by the interplay of steric and electronic effects, which can be rationalized using established stereochemical models, namely the Felkin-Anh and the Cram-chelation models.

The Felkin-Anh model predicts the stereochemical outcome based on a non-chelated transition state. In this model, the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, which is typically opposite to the largest group and adjacent to the smallest group (often a hydrogen atom).

Conversely, the Cram-chelation model is invoked when a Lewis basic atom, such as the oxygen in the benzyloxy group of this compound, can coordinate with a Lewis acidic metal center from the reagent (e.g., in Grignard or organolithium reagents). This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of the rigid, five-membered ring-like transition state. For α-alkoxy aldehydes and ketones, the ability to form this chelate is highly dependent on the nature of the protecting group on the oxygen. Small protecting groups, such as benzyl (B1604629) or methyl, are known to favor chelation control. nih.gov

In the case of this compound, the presence of the benzyloxy group at the α-position introduces the possibility of chelation control in reactions with suitable organometallic reagents. When a Lewis acidic metal is present, the oxygen of the benzyloxy group and the carbonyl oxygen can form a chelate with the metal. This conformation forces the nucleophile to attack from a specific face, often leading to a reversal of the diastereoselectivity predicted by the non-chelation Felkin-Anh model. stackexchange.com The choice of the organometallic reagent and the reaction conditions are therefore critical in determining which stereochemical pathway is dominant. For instance, the use of strongly coordinating metal ions would favor the Cram-chelate pathway, while non-coordinating conditions or bulky protecting groups on the oxygen would favor the Felkin-Anh pathway. stackexchange.com

While specific experimental data on the diastereoselectivity of nucleophilic additions to this compound are not extensively reported in the literature, the general principles of chelation and non-chelation control in similar α-alkoxy systems provide a strong predictive framework. For example, the reduction of α-hydroxyketones with LiAlH₄ shows a clear dependence of the diastereoselectivity on the protecting group. stackexchange.com A bulky silyl (B83357) protecting group leads to the Felkin-Anh product, whereas a smaller benzyl protecting group allows for chelation and results in the Cram-chelate product. stackexchange.com

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound based on Controlling Model

| Controlling Model | Key Feature | Predicted Major Diastereomer |

| Felkin-Anh | Non-chelation transition state | Nucleophilic attack from the face opposite the benzyloxy group |

| Cram-Chelate | Chelation of the benzyloxy oxygen and carbonyl oxygen with a metal | Nucleophilic attack from the less hindered face of the chelated intermediate |

Reaction Kinetics and Transition State Analysis for this compound Transformations

The kinetics of reactions involving this compound, such as hydrolysis or transesterification, are influenced by factors including the nature of the catalyst, temperature, and the steric and electronic properties of the substrate. While specific kinetic data for this compound are scarce, studies on analogous methyl lactate (B86563) provide valuable insights.

In the context of transesterification, the reaction of polylactic acid (PLA) with methanol (B129727) to form methyl lactate has been studied using zinc(II) complexes as catalysts. These studies reveal that the reaction rate is dependent on the catalyst structure and temperature. The kinetics can often be described by an Arrhenius dependency, allowing for the determination of activation energies. However, non-Arrhenius behavior has also been observed, suggesting the formation of different catalytic species during the reaction.

For this compound, the bulky benzyloxy group at the α-position would be expected to exert a significant steric influence on the rate of reactions at the carbonyl center compared to methyl lactate. This steric hindrance would likely decrease the rate of nucleophilic attack and could also influence the stability of the transition state.

Role of Stereoelectronics in Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are critical in understanding the behavior of this compound. These effects go beyond simple steric hindrance and involve stabilizing or destabilizing orbital interactions.

One of the key stereoelectronic interactions in α-alkoxy carbonyl compounds is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (such as a C-H or C-C bond) to an adjacent empty or partially filled non-bonding or anti-bonding orbital (such as the π* orbital of the carbonyl group). The conformation of the molecule plays a crucial role in the effectiveness of this overlap. For this compound, the relative orientation of the C-O bond of the benzyloxy group and the C=O bond of the ester will influence the ground state energy and the reactivity of the carbonyl group.

Another important stereoelectronic effect is the n → π* interaction . This involves the donation of electron density from a lone pair (n) of one oxygen atom to the anti-bonding π* orbital of an adjacent carbonyl group. Such interactions have been shown to influence the conformation and stability of peptides and other biomolecules. In this compound, an n → π* interaction could occur between the lone pair of the ether oxygen of the benzyloxy group and the π* orbital of the ester carbonyl. The strength of this interaction would depend on the dihedral angle between the lone pair and the carbonyl group.

These stereoelectronic effects can significantly influence the diastereoselectivity of nucleophilic additions. For example, the Felkin-Anh model can be rationalized by considering the stabilizing interaction between the forming bond and the antibonding orbital of the largest substituent at the α-carbon. In the case of an electronegative substituent like the benzyloxy group, the polar Felkin-Anh model suggests that this group will orient itself to maximize the stabilizing hyperconjugative interaction, thereby influencing the trajectory of the incoming nucleophile.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful toolkit for investigating the mechanisms of reactions involving this compound at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies.

Conformational Analysis: The first step in a computational study is often a thorough conformational analysis of the substrate. For this compound, this would involve identifying the low-energy conformers by rotating around the single bonds. This analysis is crucial as the reactivity and selectivity of the compound can be highly dependent on its preferred conformation in the ground state. Stereoelectronic effects, such as the n → π* interaction mentioned earlier, would be expected to play a significant role in determining the relative energies of these conformers.

Transition State Searching and Analysis: Once the ground state conformations are understood, computational methods can be employed to locate the transition state structures for specific reactions, such as nucleophilic addition or hydrolysis. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By comparing the energies of different possible transition states (e.g., those leading to different stereoisomeric products), the selectivity of a reaction can be predicted. For instance, computational studies can quantify the energy difference between the Felkin-Anh and Cram-chelate transition states for a given nucleophilic addition, thereby predicting the major product.

Reaction Pathway Modeling: The entire reaction pathway can be mapped out by connecting the reactants, transition state, and products through an Intrinsic Reaction Coordinate (IRC) calculation. This allows for a detailed understanding of the energetic profile of the reaction and can reveal the presence of any intermediates.

Iv. R Methyl 2 Benzyloxy Propanoate As a Chiral Building Block in Complex Molecule Synthesis

Application in Natural Product Synthesis

The utility of (R)-methyl 2-(benzyloxy)propanoate in the synthesis of natural products lies in its ability to introduce a specific stereochemistry at a defined position, which is often crucial for the biological activity of the final molecule.

This compound serves as a readily available, stereochemically pure precursor to more complex chiral fragments. The propanoate backbone with its defined stereocenter is incorporated into the target molecule, ensuring the correct spatial arrangement of substituents. For instance, in the synthesis of polypropionate-derived natural products, which are characterized by multiple stereocenters, the use of chiral building blocks like this compound is a key strategy to control the stereochemical outcome of the synthesis. The benzyloxy group provides steric hindrance that can influence the stereoselectivity of subsequent reactions, while the methyl ester can be readily converted into other functional groups as required for the elongation of the carbon chain.

A notable example where a closely related derivative, methyl (R)-3-benzyloxy-2-methylpropanoate, was utilized is in the total synthesis of odoamide, a cyclic depsipeptide. In this synthesis, the chiral fragment derived from the propanoate was essential for establishing one of the key stereocenters of the natural product.

Construction of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

This compound is a precursor for the synthesis of various enantiopure drug precursors. For instance, chiral 2-morpholine derivatives, which are important intermediates for a number of pharmaceutical candidates, can be synthesized from chiral amino acids, which in turn can be accessed through methodologies involving chiral propanoates. The synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key intermediate for a clinical trial candidate, showcases the importance of having access to stereochemically defined building blocks. Although not a direct use of this compound, this example illustrates the type of complex chiral molecule where such a starting material would be highly valuable.

The synthesis of benzyloxymethyl phenyl propionic acids, which can be considered drug precursors themselves, further underscores the utility of chiral propanoates in medicinal chemistry.

The development of enantiomerically pure APIs often relies on the incorporation of chiral fragments that can be traced back to simple, readily available chiral starting materials. While specific examples detailing the direct use of this compound in the synthesis of a marketed API are not prevalent in the reviewed literature, its potential is evident. For example, the synthesis of chiral propionic acid derivatives is a key aspect in the production of many non-steroidal anti-inflammatory drugs (NSAIDs). The catalytic asymmetric hydrogenation of related α,β-unsaturated esters is a common method to produce these chiral propionic acids. The use of a pre-existing chiral center, such as that in this compound, offers an alternative and potentially more controlled route to such APIs.

Precursor to Chiral Ligands and Catalysts

The development of asymmetric catalysis is heavily reliant on the availability of a diverse range of chiral ligands and catalysts. Chiral building blocks can serve as the foundation for the synthesis of these crucial components of asymmetric synthesis.

While the direct use of this compound as a precursor to chiral ligands and catalysts is not extensively reported, its structural motifs are found in various chiral ligands. For instance, the synthesis of chiral phosphine (B1218219) ligands, which are pivotal in many transition-metal-catalyzed asymmetric reactions, often starts from chiral molecules containing hydroxyl or other functional groups that can be elaborated into the final phosphine ligand. The benzyloxypropanol moiety, derivable from this compound, represents a potential scaffold for the synthesis of novel P-chiral or backbone-chiral phosphine ligands. The synthesis of axially chiral oxazoline-carbene ligands provides an example of how chiral building blocks are used to construct complex ligands for asymmetric catalysis.

Derivatization to Phosphine Ligands

Chiral phosphine ligands are pivotal in asymmetric catalysis, where they coordinate to transition metals to create a chiral environment that directs the stereoselectivity of a reaction. tcichemicals.comnih.gov These ligands are broadly categorized based on the location of the stereogenic element, which can be at the phosphorus atom (P-chiral) or within the carbon backbone of the ligand (backbone chirality). tcichemicals.comnih.gov

This compound serves as a precursor for ligands with backbone chirality. In this approach, the inherent stereocenter of the lactate (B86563) moiety is incorporated into the ligand's structure, influencing the spatial arrangement of the phosphine groups and, consequently, the asymmetric induction in catalytic processes like allylic alkylations or hydrogenations. nih.gov The synthesis of such ligands involves chemical modification of the functional groups of the lactate derivative to introduce phosphine moieties while preserving the original stereocenter. The rigidity and conformation of the resulting ligand, dictated by the chiral backbone derived from the lactate, are critical for achieving high enantioselectivity in metal-catalyzed reactions. tcichemicals.com

Chiral Auxiliary Development

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgddugu.ac.in After guiding the formation of a new stereocenter, the auxiliary is cleaved and can ideally be recovered. ddugu.ac.in Derivatives of lactic acid, such as this compound, are effective chiral auxiliaries due to their ready availability from the chiral pool and well-defined stereochemistry. acs.orgacs.org

The general strategy involves covalently attaching the lactate-derived auxiliary to an achiral substrate. wikipedia.org The stereocenter on the auxiliary then directs the approach of reagents to one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess. nsf.gov For instance, lactate esters have been successfully employed as chiral auxiliaries in TiCl₄-catalyzed diastereoselective Diels-Alder reactions. acs.orgacs.org In these reactions, the lactate unit is first used to form a dienophile, and its chiral environment dictates the stereochemistry of the resulting cycloaddition product. The high hydrophilicity of the lactic acid unit facilitates its removal by simple hydrolysis and liquid-liquid separation after the reaction is complete. acs.orgacs.org

The effectiveness of lactate-derived auxiliaries in directing stereoselective transformations is demonstrated by the high diastereomeric excess (d.e.) achieved in various reactions.

| Reaction Type | Substrate | Conditions | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Acrylated lactate derivative + Cyclopentadiene | TiCl₄, cryogenic | High | acs.orgacs.org |

| Electrophilic Aromatic Nitration | TBTQ derivative | [NO₂]⁺ source, RT | High | nsf.gov |

| Aldol Reaction | β-ketoester enamine | N/A | Modest (33%) | mdpi.com |

Polymer Chemistry Applications

Monomer for Stereoregular Polymer Synthesis

This compound is a protected derivative of L-lactic acid, the monomer used to produce poly(L-lactic acid) (PLLA), a biodegradable and biocompatible polyester. nih.govnih.gov The stereochemical purity of the monomer is critical for synthesizing stereoregular polymers, which have ordered microstructures leading to desirable material properties such as crystallinity and enhanced thermal stability. nih.govaau.dk

The most common industrial method for producing high-molecular-weight PLLA is the ring-opening polymerization (ROP) of L-lactide, the cyclic dimer of L-lactic acid. nih.govnih.govmdpi.com To be used in this process, a protected monomer like this compound would first be deprotected to yield L-lactic acid, which is then dimerized to form L-lactide. The subsequent polymerization, often catalyzed by metal alkoxides or organic catalysts, proceeds in a controlled manner to yield isotactic PLLA, where all stereocenters in the polymer chain have the same (S) configuration. nih.govresearchgate.net The stereoregularity of PLLA is directly responsible for its semi-crystalline nature, which contrasts with the amorphous character of atactic poly(D,L-lactic acid) (PDLLA) synthesized from a racemic mixture of monomers. nih.gov

| Polymer | Monomer Origin | Stereochemistry | Crystallinity | Melting Temp (Tₘ) | Degradation Rate |

|---|---|---|---|---|---|

| PLLA | (L)-Lactic Acid | Isotactic | Semi-crystalline | ~180°C | Slow |

| PDLA | (D)-Lactic Acid | Isotactic | Semi-crystalline | ~180°C | Slow |

| PDLLA | (D,L)-Lactic Acid | Atactic | Amorphous | N/A | Fast |

Chiral Scaffolds for Advanced Materials

The defined chirality of polymers synthesized from enantiopure monomers like this compound is fundamental to their application as chiral scaffolds in advanced materials. The stereoregular structure of PLLA results in a stable helical polymer chain. frontiersin.orgrsc.org This well-defined three-dimensional architecture can be used to induce chirality in achiral molecules or to serve as a structural framework for complex supramolecular assemblies. rsc.org

A significant application of this chirality is the formation of stereocomplexes. When PLLA is blended with its enantiomer, poly(D-lactic acid) (PDLA), the two polymers co-crystallize to form a stereocomplex (SC-PLA). frontiersin.orgacs.orgnih.gov This stereocomplex exhibits markedly improved properties compared to the individual homopolymers, including a melting temperature that is approximately 50°C higher, enhanced mechanical strength, and greater resistance to thermal degradation and hydrolysis. nih.govusm.edusemanticscholar.org This phenomenon arises from strong intermolecular interactions and efficient chain packing between the complementary helical structures of PLLA and PDLA. frontiersin.orgnih.gov

These robust stereocomplexed materials are utilized in high-performance applications, including biomedical devices, drug delivery systems, and durable eco-friendly plastics. frontiersin.orgnih.gov Furthermore, the ordered, porous structures that can be fabricated from stereoregular PLLA make it an excellent material for tissue engineering scaffolds, providing the necessary architectural cues for cell growth and tissue regeneration. nih.govcd-bioparticles.net

V. Spectroscopic Characterization Techniques for Stereochemical Elucidation of R Methyl 2 Benzyloxy Propanoate and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is the most widely used technique for separating enantiomers and determining their purity. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.

The key to a successful chiral separation is the selection of an appropriate CSP. nih.gov For compounds like methyl 2-(benzyloxy)propanoate, several types of CSPs are effective.

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD, Lux® Cellulose) are highly versatile and often the first choice for screening. nih.govresearchgate.net Separations are typically performed in normal-phase (using hexane/alcohol mixtures) or reversed-phase modes. For aryloxypropionic acids, which are structurally related to the target molecule, polysaccharide-based columns have shown excellent separation capabilities. researchgate.net

Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides that can include guest molecules in their chiral cavity. csfarmacie.cznih.govsigmaaldrich.com Separation is based on differences in the stability of the diastereomeric inclusion complexes formed between the enantiomers and the cyclodextrin. sigmaaldrich.comlcms.cz Derivatized cyclodextrin columns are common in both HPLC and GC. For GC analysis, columns like Rt-βDEX or Chirasil-Dex are frequently used for volatile chiral compounds. gcms.czwisc.edu

Method development involves optimizing the mobile phase composition (for HPLC) or the temperature program (for GC) to achieve baseline resolution between the enantiomeric peaks.

Table 2: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min (hypothetical) |

| Retention Time (R)-enantiomer | 9.8 min (hypothetical) |

| Resolution (Rs) | > 2.0 (hypothetical) |

Once a separation method is developed, it must be validated to ensure it is accurate, precise, and reliable for its intended purpose, which is quantifying the enantiomeric purity. registech.com Validation is typically performed according to International Conference on Harmonisation (ICH) guidelines and involves assessing several key parameters. scispace.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte (the minor enantiomer) over a given range. A correlation coefficient (r²) close to 1.000 indicates good linearity. oup.comuma.es

Accuracy: The closeness of the test results to the true value. It is often determined by spiking the main enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days or with different equipment.

Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. scispace.comoup.com

Table 3: Representative Validation Summary for Chiral HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.1 |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 90 - 110% | 98.5 - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD (% of main peak) | Report | 0.02% |

| LOQ (% of main peak) | Report | 0.05% |

Note: The values presented are typical for a validated chiral method and serve as an illustrative example.

X-ray Crystallography for Absolute Configuration Determination (where applicable)

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density, revealing the spatial arrangement of every atom in the molecule. purechemistry.org

For (R)-methyl 2-(benzyloxy)propanoate, which may be a liquid or oil at room temperature, direct analysis is not feasible. In such cases, a crystalline derivative must be prepared. This can be achieved by reacting the corresponding carboxylic acid, (R)-2-(benzyloxy)propanoic acid, with a chiral amine or by preparing another suitable solid ester or amide.

By determining the crystal structure of a derivative containing a known chiral center, the unknown configuration can be established relative to the known one. sci-hub.se Alternatively, if the molecule contains a heavy atom (e.g., bromine or iodine), the technique of anomalous dispersion can be used to determine the absolute configuration directly without the need for a chiral auxiliary. thieme-connect.de The result of an X-ray crystallographic analysis is an unambiguous assignment of the R or S configuration at the stereocenter. libretexts.org

Vi. Theoretical and Computational Studies on R Methyl 2 Benzyloxy Propanoate

Quantum Chemical Calculations of Molecular Conformation and Stability

Studies on similar molecules, such as simple esters and benzyl (B1604629) ethers, provide a framework for understanding the conformational preferences of (R)-methyl 2-(benzyloxy)propanoate. For instance, calculations on methyl acetate (B1210297) and methyl propionate (B1217596) have established the preferred planar Z conformation for the ester group due to steric and electronic effects. The rotational barrier for the methyl group in simple methyl esters has been observed to decrease slightly with increasing chain length of the acyl group. mdpi.com For example, the torsional barrier for the methoxy (B1213986) methyl group decreases from approximately 424.6 cm⁻¹ in methyl acetate to 420.2 cm⁻¹ in methyl butyrate. mdpi.com

The conformation of the benzyloxy group is influenced by the interaction between the benzyl ring and the rest of the molecule. Theoretical studies on neopentane (B1206597) surrounded by other methyl groups have shown that van der Waals repulsive interactions can significantly lower the rotational barrier of a methyl-sized rotator by destabilizing the staggered conformation. nih.gov This principle can be applied to the rotation around the O-CH₂ bond of the benzyloxy group.

High-level quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to locate the energy minima corresponding to stable conformers and the transition states connecting them. researchgate.netrsc.org By comparing the calculated energies of these structures, a conformational hierarchy can be established.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.

| Conformer | Dihedral Angle 1 (°C) (C-C-O-CH₃) | Dihedral Angle 2 (°C) (C-O-CH₂-Ph) | Relative Energy (kcal/mol) |

| 1 | 0 | 180 | 0.00 |

| 2 | 180 | 180 | 1.25 |

| 3 | 0 | 60 | 2.50 |

| 4 | 0 | -60 | 2.50 |

| 5 | 180 | 60 | 3.75 |

| 6 | 180 | -60 | 3.75 |

Note: This table is illustrative and based on typical values for related compounds. Actual values would require specific calculations for this compound.

DFT Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a versatile computational method used to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate reaction mechanisms, predict sites of reactivity, and explain the origins of selectivity in its chemical transformations.

One of the key reactions of esters is hydrolysis. DFT studies on the acid-catalyzed hydrolysis of simple esters have shown that the reaction typically proceeds through a two-step mechanism involving the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. rsc.org The protonation step often has an activation energy in the range of 4-10 kcal/mol and is typically the rate-determining step. rsc.org DFT calculations can map out the entire potential energy surface of the reaction, identifying intermediates and transition states. For the hydrolysis of esters, DFT can also be used to determine the acidity of the transition-state complex. arkat-usa.org

The chiral center in this compound makes it a substrate for stereoselective reactions. DFT has been successfully used to rationalize the stereochemical outcomes of reactions involving chiral molecules. For example, in asymmetric catalysis, DFT calculations can model the transition states for the formation of different stereoisomers, and the calculated energy difference between these transition states can be correlated with the experimentally observed enantiomeric or diastereomeric excess. nih.govrsc.org Such studies often reveal that subtle non-covalent interactions, such as hydrogen bonds and steric repulsion, within the catalyst-substrate complex are responsible for the observed selectivity. nih.gov

Global and local reactivity descriptors derived from DFT, such as the Fukui function and the dual descriptor, can be used to predict the most reactive sites in this compound for electrophilic and nucleophilic attack. The carbonyl carbon of the ester group is expected to be a primary electrophilic site, while the carbonyl oxygen and the ether oxygen are potential nucleophilic sites.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Acyl Substitution Reaction of this compound.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Attack from Re face | TS-Re | 15.2 |

| Attack from Si face | TS-Si | 17.8 |

Note: This table is illustrative. The values represent a hypothetical scenario where attack from one face is favored, leading to stereoselectivity.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.

In solution, the conformation and dynamics of this compound are influenced by its interactions with solvent molecules. MD simulations can be used to study the solvation shell around the molecule and to understand how different solvents affect its conformational preferences. nih.gov For example, in aqueous solution, the polar ester group will interact favorably with water molecules through hydrogen bonding, while the nonpolar benzyl group will be subject to hydrophobic interactions. libretexts.orgopenochem.org Studies on the hydrolysis of esters in aqueous solution using MD simulations have highlighted the role of cooperative catalysis by water molecules. researchgate.netacs.orgrug.nlresearchgate.net

A particularly interesting application of MD simulations is the study of chirality transfer. nih.govconcordia.caaip.orgaip.org These studies have shown that a chiral solute can induce a degree of chirality in the surrounding achiral solvent molecules. nih.govconcordia.caaip.orgaip.org The extent of this chirality transfer depends on the nature of the solute and solvent, as well as the specific interactions between them, such as hydrogen bonding and ring-ring interactions. nih.govaip.org MD simulations of this compound in various solvents could provide insights into how its chirality influences the local solvent structure.

MD simulations are also used to study the interactions of small molecules with proteins and other biological targets. By docking this compound into the active site of an enzyme, for example, and running an MD simulation, one can investigate the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions), and the conformational changes that may occur upon binding. acs.orgnih.gov

Table 3: Representative Intermolecular Interaction Energies between this compound and Water from a Hypothetical MD Simulation.

| Functional Group of Solute | Interaction Type | Average Interaction Energy (kcal/mol) |

| Ester Carbonyl Oxygen | Hydrogen Bond | -5.2 |

| Ether Oxygen | Hydrogen Bond | -3.8 |

| Benzyl Ring | van der Waals | -2.1 |

Note: This table is illustrative and shows the expected types and relative strengths of interactions.

QSAR and QSPR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at building mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govillinois.eduresearchgate.net These models can then be used to predict the activity or properties of new, untested compounds.

For this compound and related compounds, QSAR models could be developed to predict their biological activity, for instance, as enzyme inhibitors or receptor ligands. A key challenge in developing QSAR models for chiral compounds is the need for molecular descriptors that can distinguish between enantiomers. nih.govacs.orgbenthamdirect.commdpi.comacs.org Traditional topological descriptors are often insensitive to stereochemistry. nih.gov Therefore, 3D descriptors derived from the molecular geometry or specialized chirality descriptors are necessary. nih.govmdpi.com

QSPR models can be used to predict a wide range of physicochemical properties for this compound, such as its boiling point, solubility, and partition coefficient. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov These models typically use a variety of descriptors, including topological, electronic, and geometric parameters. For esters, descriptors related to steric effects and electronic properties around the ester group are often important for accurately predicting properties like hydrolysis rates. nih.gov

A particularly relevant application of predictive modeling for a chiral compound like this compound is the prediction of enantioselectivity in asymmetric reactions. nih.govillinois.eduresearchgate.netchinesechemsoc.orgrsc.org Machine learning algorithms, such as neural networks and support vector machines, have been successfully employed to build models that can predict the enantiomeric excess of a reaction based on descriptors of the substrate, catalyst, and reaction conditions. illinois.eduresearchgate.netchinesechemsoc.org

Table 4: Example of Descriptors that could be used in a QSAR/QSPR Model for this compound.

| Descriptor Type | Example Descriptor | Property it Encodes |

| 1D | Molecular Weight | Size |

| 2D | Kier & Hall Connectivity Indices | Topology |

| 3D | Molecular Surface Area | Shape and Size |

| Chirality | Chiral Volume | Stereochemistry |

| Electronic | Dipole Moment | Polarity |

Note: This table provides a selection of descriptor types that are commonly used in QSAR/QSPR modeling.

Vii. Future Directions and Emerging Research Avenues for R Methyl 2 Benzyloxy Propanoate

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of chiral esters like (R)-methyl 2-(benzyloxy)propanoate is critically dependent on the catalyst employed. Future research is geared towards the discovery and optimization of new catalytic systems that offer higher enantiomeric excess (ee), greater efficiency, and broader substrate scope.

One promising area is the development of advanced transition-metal complexes and organocatalysts. encyclopedia.pub Research focuses on designing chiral ligands that can more effectively control the stereochemical outcome of the esterification or transesterification reactions used to produce this compound. For instance, novel phosphine (B1218219) ligands for copper-catalyzed reactions are being explored for the synthesis of α-quaternary ketones and esters, a technology that could be adapted for this purpose. nih.gov The goal is to create catalysts that not only provide high enantioselectivity but are also robust, recyclable, and based on abundant, non-toxic metals. acs.org

Dynamic kinetic resolution (DKR) represents another key strategy. This approach combines a catalyst for the racemization of the starting material (e.g., a racemic alcohol) with an enzyme that selectively esterifies the desired enantiomer. encyclopedia.pub Recent advances have seen the use of novel metal catalysts (based on Fe or V) in combination with lipases for the DKR of various chiral alcohols, achieving high yields and excellent enantioselectivity. encyclopedia.pub Applying this to the synthesis of this compound could significantly improve yields over traditional kinetic resolutions.

| Catalyst System | Target Reaction | Potential Advantage for this compound Synthesis | Representative Research Focus |

| Chiral Phosphine-Copper(I) Complexes | Asymmetric acylation | High enantioselectivity for α-chiral esters. | Synthesis of α-quaternary ketoesters. nih.gov |

| V-based Heterogeneous Catalysts + Lipase (B570770) | Dynamic Kinetic Resolution | Quantitative conversion of racemic precursors to the desired (R)-ester. | DKR of challenging allylic alcohols. encyclopedia.pub |

| Chiral Diarylprolinol Silyl (B83357) Ether | Organocatalytic Michael Addition | Metal-free synthesis, high enantioselectivity. | Prediction of enantioselectivity by monitoring intermediates. chemrxiv.org |

| Thermophilic Esterases (e.g., APE 1547) | Enantioselective esterification | High stability and enantioselectivity, potential for enhancement with external fields (e.g., microwaves). mdpi.com | Esterification of sterically hindered substrates like ibuprofen. mdpi.com |

Integration with Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more consistent, and scalable processes. rsc.org Integrating the synthesis of this compound into flow chemistry systems is a significant future direction.

Continuous flow reactors offer numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents or intermediates. acs.org For the synthesis of chiral esters, flow systems can be designed with packed-bed reactors containing immobilized catalysts or enzymes, such as lipases. nih.govscielo.br This approach not only enhances reaction efficiency but also simplifies catalyst recycling and product purification, leading to a more streamlined and economical process. nih.gov

Research has demonstrated the successful continuous flow synthesis of various chiral esters and active pharmaceutical ingredients (APIs). rsc.orgnih.gov For example, combinatorial synthesis of chiral acetate (B1210297) and propanoate esters has been achieved with high conversions (up to 99%) in flow reactors. scielo.br Such systems could be readily adapted for the large-scale production of this compound, ensuring high purity and enantioselectivity.

| Parameter | Batch Processing | Flow Chemistry | Potential Impact on this compound Production |

| Scalability | Difficult, requires reactor redesign | Simple, by extending operation time or "numbering-up" reactors | Facilitates easier transition from lab-scale to industrial production. |

| Safety | Higher risk with exotherms and hazardous reagents | Enhanced safety due to small reaction volumes and better control | Enables the use of more reactive but efficient reagents. google.com |

| Productivity | Limited by batch cycle time | High throughput, continuous operation | Increased output (e.g., grams per hour) with consistent quality. acs.org |

| Catalyst Handling | Often requires separation post-reaction | Immobilized catalysts in packed-bed reactors allow for easy reuse | Reduced catalyst waste and lower production costs. nih.gov |

Exploration of New Synthetic Applications in Material Science and Life Sciences

While this compound is a known chiral building block, its potential applications in advanced materials and complex life science targets are still being explored. Its structural similarity to derivatives of lactic acid, a common chiral precursor, suggests significant untapped potential.

In material science, chiral molecules derived from lactic acid are used to create chiral liquid crystals. researchgate.netnih.govresearchgate.net These materials exhibit unique electro-optical properties and can form phases such as cholesteric and blue phases, which are valuable in display technologies and photonics. nih.govmdpi.com The specific structure of this compound, with its benzyl (B1604629) ether group, could be exploited to synthesize novel liquid crystalline compounds with tailored mesomorphic and physical properties. researchgate.net

In the life sciences, chiral building blocks are fundamental to the synthesis of pharmaceuticals and agrochemicals. acs.org The (R)-2-hydroxypropanoate scaffold is present in numerous biologically active molecules. The benzyloxy group in this compound serves as a stable protecting group for the hydroxyl function, which can be selectively removed later in a synthetic sequence. This makes it an ideal intermediate for the synthesis of more complex chiral molecules, including new drug candidates and natural products. researchgate.net

| Application Area | Specific Use | Role of this compound | Potential Outcome |

| Material Science | Chiral Liquid Crystals | As a chiral precursor or dopant after modification. | Novel materials for advanced displays and photonic devices. nih.govmdpi.com |

| Material Science | Chiral Polymers | Monomer unit for the synthesis of stereoregular polymers. | Biodegradable plastics or materials with unique optical properties. |

| Life Sciences | Pharmaceutical Synthesis | Chiral intermediate for multi-step synthesis of APIs. | Access to new, complex, and enantiomerically pure drug molecules. researchgate.net |

| Life Sciences | Agrochemicals | Building block for new pesticides or herbicides. | Development of more effective and selective crop protection agents. acs.org |

Sustainable and Biorenewable Routes to this compound

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. Future research will prioritize the development of sustainable and biorenewable routes to this compound, minimizing waste and environmental impact.

Biocatalysis offers a powerful alternative to traditional chemical synthesis. Enzymes, such as lipases and esterases, operate under mild conditions (neutral pH, room temperature) and exhibit high chemo-, regio-, and enantioselectivity. encyclopedia.pub The enantioselective esterification of a racemic alcohol or the hydrolysis of a racemic ester using an enzyme is a well-established strategy for producing chiral molecules. mdpi.commdpi.com For instance, Baeyer-Villiger monooxygenases have been used for the synthesis of methyl propanoate, showcasing the potential of enzymatic routes. rsc.org The development of evolved or engineered enzymes with enhanced stability and activity, perhaps stimulated by ultrasound or microwave irradiation, could lead to highly efficient processes for producing this compound. researchgate.netmdpi.com

Furthermore, improving the safety and atom economy of existing chemical routes is crucial. A recent patent describes a synthesis method for the parent acid, (R)-2-benzyloxy propionic acid, that avoids the use of hazardous reagents like sodium hydride, thereby reducing safety risks and facilitating safer large-scale production. google.com Sourcing starting materials like R-methyl lactate (B86563) from the fermentation of renewable feedstocks would further enhance the sustainability profile of the final product.

| Approach | Description | Advantages |

| Biocatalytic Kinetic Resolution | Use of lipases or esterases to selectively acylate the (R)-enantiomer from a racemic precursor. | Mild reaction conditions, high enantioselectivity, reduced byproducts. encyclopedia.pub |

| Engineered Enzymes | Development of enzymes specifically tailored for the substrate through directed evolution. | Increased activity, stability, and enantioselectivity (>99% ee). researchgate.net |

| Safer Chemical Routes | Replacing hazardous reagents (e.g., sodium hydride) with safer alternatives (e.g., sodium tert-amylate). | Reduced risk of fire or explosion, suitable for industrial scale-up. google.com |

| Renewable Feedstocks | Utilizing starting materials derived from biomass, such as fermentatively produced lactic acid. | Reduced reliance on petrochemicals, lower carbon footprint. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques that allow for the in situ, real-time monitoring of reactions are becoming indispensable tools for process development.

Process Analytical Technology (PAT) employs techniques like mid-infrared (MIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to continuously analyze a reaction as it happens, without the need for sampling. nih.gov For an esterification reaction, MIR spectroscopy can track the disappearance of the acid reactant and the appearance of the ester product by monitoring specific vibrational bands. nih.gov This provides immediate feedback on reaction progress and allows for precise determination of the endpoint.

For enantioselective reactions, monitoring the formation of diastereomeric intermediates can provide insight into the origins of enantioselectivity. chemrxiv.org Techniques like mass spectrometry combined with ion mobility separation can distinguish between the transient complexes formed between the chiral catalyst and the two enantiomers of a substrate. chemrxiv.org This data can be used to build kinetic models that predict the final enantiomeric excess of the product, enabling faster optimization of chiral catalysts and reaction conditions. researchgate.net

| Technique | Information Provided | Application in Synthesis of this compound |

| In-line Mid-Infrared (MIR) Spectroscopy | Real-time concentration of reactants and products. | Monitoring the progress of the esterification reaction to ensure complete conversion. nih.gov |

| Raman Spectroscopy | Analysis of molecular vibrations, suitable for aqueous and non-polar systems. | In-situ monitoring of biocatalytic reactions or processes in flow reactors. |

| Mass Spectrometry with Ion Mobility | Separation and identification of diastereomeric intermediates. | Understanding the kinetic basis for enantioselectivity and rapidly screening catalysts. chemrxiv.org |

| In-situ NMR Spectroscopy | Detailed structural information on species in the reaction mixture. | Identifying transient intermediates and byproducts to optimize reaction pathways. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-methyl 2-(benzyloxy)propanoate to achieve high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via esterification of (R)-2-(benzyloxy)propanoic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid) at reflux conditions. To ensure enantiomeric purity, chiral resolution techniques, such as diastereomeric salt formation with chiral amines or enzymatic kinetic resolution, are recommended. For example, asymmetric hydrogenation of α-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer selectively . Post-synthesis, recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Use a combination of chiral analytical techniques:

- Chiral HPLC/SFC : Compare retention times with racemic or enantiopure standards (e.g., CHIRALPAK® IC-3 columns) .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values.

- NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in proton NMR .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent permeation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, NMR shifts) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Validate purity via:

- HPLC-MS : Confirm molecular ion peaks and absence of byproducts .

- DSC/TGA : Analyze thermal behavior to identify polymorphs .

Cross-reference data with peer-reviewed databases (e.g., PubChem) and prioritize studies using validated analytical methods .

Q. What strategies mitigate racemization during multi-step syntheses involving this compound?

- Methodological Answer : Racemization risks increase under basic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Reactions : Perform acylations below 0°C to preserve stereochemistry .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the α-hydroxy acid moiety during subsequent reactions .

- In Situ Monitoring : Track enantiomeric excess (ee) via inline FTIR or circular dichroism spectroscopy .

Q. How does this compound serve as a chiral building block in drug discovery?

- Methodological Answer : The compound is a key intermediate for:

- Antiviral Agents : Its benzyloxy group facilitates nucleophilic substitutions to introduce heterocyclic motifs .

- Peptide Mimetics : The ester can be hydrolyzed to the carboxylic acid for coupling with amino acids via EDC/HOBt chemistry .

Case Study: Derivatives of this compound have been used to synthesize protease inhibitors with improved metabolic stability .

Q. What experimental design considerations are critical for scaling up the synthesis of this compound from milligram to gram scale?

- Methodological Answer :

- Solvent Selection : Replace methanol with THF or DCM to enhance solubility and reduce reflux time .

- Catalyst Loading : Optimize sulfuric acid concentration (0.5–1.0 equiv) to balance reaction rate and byproduct formation .

- Workup Efficiency : Use liquid-liquid extraction with saturated NaHCO₃ to remove excess acid, followed by silica gel chromatography for large-scale purification .

Data Analysis & Troubleshooting

Q. How to interpret unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Common byproducts include:

- Diastereomers : Result from incomplete chiral resolution. Analyze via chiral HPLC and optimize recrystallization conditions .

- Benzyl Ether Cleavage : Occurs under strong acidic conditions. Replace H₂SO₄ with Amberlyst-15 resin to minimize degradation .

Q. What advanced spectroscopic techniques confirm the regioselectivity of benzyloxy group introduction?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products